molecular formula C22H20O3 B14735664 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol CAS No. 6315-83-9

9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol

Cat. No.: B14735664
CAS No.: 6315-83-9
M. Wt: 332.4 g/mol
InChI Key: KLGQIUCZDIBPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol is a chemical compound belonging to the xanthene derivatives family. These compounds are known for their diverse applications in various fields such as pharmaceuticals, dyes, and materials science. The structure of this compound consists of a xanthene core with a phenyl group substituted at the 9-position and an ethoxymethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol typically involves the cyclization of 2-phenoxybenzophenone in the presence of an acid and an excess of aluminum chloride (AlCl3). This reaction is a type of Friedel-Crafts polycondensation, which leads to the formation of the xanthene core . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the xanthene core to dihydroxanthene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthene core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinones, dihydroxanthenes, and various substituted xanthene derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and biological context .

Properties

CAS No.

6315-83-9

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

9-[2-(ethoxymethyl)phenyl]xanthen-9-ol

InChI

InChI=1S/C22H20O3/c1-2-24-15-16-9-3-4-10-17(16)22(23)18-11-5-7-13-20(18)25-21-14-8-6-12-19(21)22/h3-14,23H,2,15H2,1H3

InChI Key

KLGQIUCZDIBPJA-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=CC=C1C2(C3=CC=CC=C3OC4=CC=CC=C42)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.